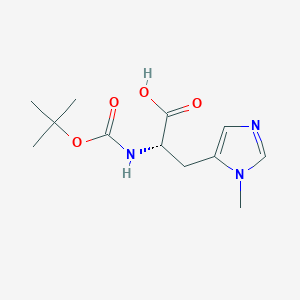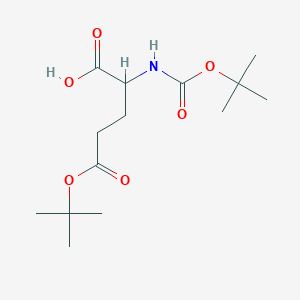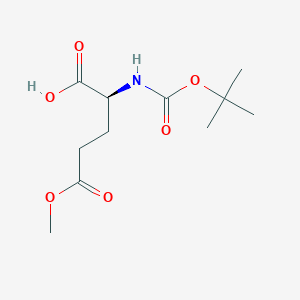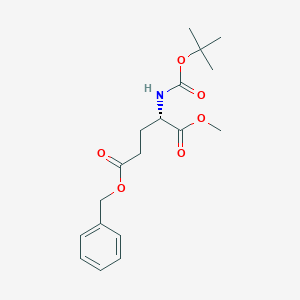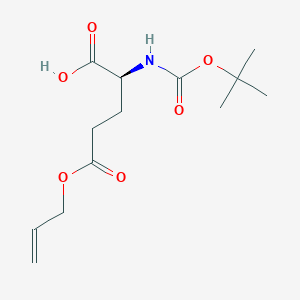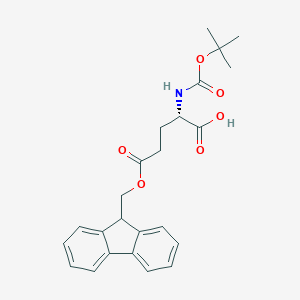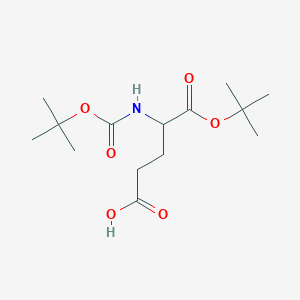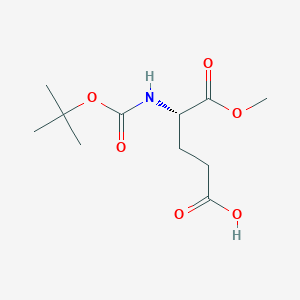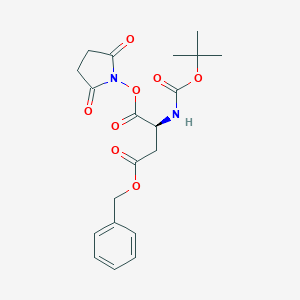
Boc-Asp(OBzl)-OSu
Vue d'ensemble
Description
“Boc-Asp(OBzl)-OSu” is a chemical compound used in peptide synthesis . It is a derivative of aspartic acid, an amino acid, and is used for the introduction of aspartic acid residues by Boc SPPS .
Synthesis Analysis
“Boc-Asp(OBzl)-OSu” is synthesized through Boc solid-phase peptide synthesis . The process involves the reaction of Boc-L-aspartic acid 1-benzyl ester .
Molecular Structure Analysis
The molecular formula of “Boc-Asp(OBzl)-OSu” is C16H21NO6 . It has a molecular weight of 323.34 g/mol . The structure of the compound includes a benzyl ester group attached to the aspartic acid residue .
Chemical Reactions Analysis
“Boc-Asp(OBzl)-OSu” is involved in Boc solid-phase peptide synthesis . The compound reacts with other amino acids to form peptides, which are chains of amino acids linked by peptide bonds .
Physical And Chemical Properties Analysis
“Boc-Asp(OBzl)-OSu” appears as a white to slight yellow to beige powder . It is clearly soluble in DMF (1 mmole in 2 ml DMF) . The optical rotation α 25/D (c=1 in methanol) is between -25.5 and -20.5 degrees .
Applications De Recherche Scientifique
Transesterification and Amide Cis-Trans Isomerization : Niklas et al. (2007) explored the reactivity of Boc-Asp-OBzl in the context of transesterification and amide cis-trans isomerization. Their study highlighted the compound's utility in understanding the coordination and reactivity of different carbonyl groups in the presence of metal ions like Cd and Zn (Niklas, Zahl, & Alsfasser, 2007).
Peptide Cross-Linking and Conjugation : Shimohigashi et al. (1989) demonstrated the use of Boc-Asp(OBzl)-containing tripeptide amides in the creation of cross-linked dimeric peptides. These were then used for receptor affinity purification, showcasing its potential in peptide dimerization and bioconjugation processes (Shimohigashi, Kodama, Waki, & Costa, 1989).
Synthesis of Isosteres of Peptides : Tong et al. (1990) utilized Boc-Asp-OBzl in the synthesis of peptide isosteres, specifically in the formation of Boc-Abu(PO3Me2)-O t -Bu and Boc-Abu(PO3Me2)-OH. This application is crucial in the development of peptide-based pharmaceuticals and biological research (Tong, Perich, & Johns, 1990).
Peptide-Cellulose Conjugate Synthesis : Devarayan et al. (2013) described the synthesis of peptide-cellulose conjugates using Boc-Asp(OBzl)-Ser(PO3Ph2), highlighting its role in the development of novel biocompatible materials and its application in biotechnology (Devarayan, Hachisu, Araki, & Ohkawa, 2013).
Development of Highly Sensitive Substrates for Proteases : Kawabata et al. (1988) synthesized peptide amides containing Boc-Asp(OBzl) for use as substrates in studying blood-clotting proteases and trypsin. This research aids in the understanding of enzyme specificity and kinetics, important in medical research and drug development (Kawabata, Miura, Morita, Kato, Fujikawa, Iwanaga, Takada, Kimura, & Sakakibara, 1988).
Safety and Hazards
Safety data sheets recommend avoiding dust formation and breathing mist, gas, or vapors of "Boc-Asp(OBzl)-OSu" . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . All sources of ignition should be removed, and personnel should be evacuated to safe areas in case of a spill or leak .
Mécanisme D'action
Target of Action
Boc-Asp(OBzl)-OSu, also known as Boc-L-aspartic acid 1-benzyl ester , is primarily used in peptide synthesis . Its primary targets are the amino acids in the peptide chain that are being synthesized .
Mode of Action
Boc-Asp(OBzl)-OSu acts as a protecting group for the aspartic acid amino acid residues during Boc solid-phase peptide synthesis . It prevents unwanted side reactions from occurring during the synthesis process .
Biochemical Pathways
The compound plays a crucial role in the synthesis of peptides. It is involved in the formation of peptide bonds, which are the links between amino acids in a peptide or protein .
Pharmacokinetics
Its solubility in dimethylformamide (dmf) is an important factor in its use in peptide synthesis .
Result of Action
The use of Boc-Asp(OBzl)-OSu in peptide synthesis results in the successful incorporation of aspartic acid residues into the peptide chain with the desired sequence . This allows for the synthesis of complex peptides and proteins for use in various biological and medical applications .
Action Environment
The efficacy and stability of Boc-Asp(OBzl)-OSu can be influenced by various environmental factors. For instance, it should be stored below +30°C to maintain its stability . Additionally, it should be handled with appropriate personal protective equipment to prevent direct contact with skin and eyes .
Propriétés
IUPAC Name |
4-O-benzyl 1-O-(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O8/c1-20(2,3)29-19(27)21-14(18(26)30-22-15(23)9-10-16(22)24)11-17(25)28-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,21,27)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEULITJLZYZYPU-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)OCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20542775 | |
| Record name | 4-Benzyl 1-(2,5-dioxopyrrolidin-1-yl) N-(tert-butoxycarbonyl)-L-aspartate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20542775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13798-75-9 | |
| Record name | 4-Benzyl 1-(2,5-dioxopyrrolidin-1-yl) N-(tert-butoxycarbonyl)-L-aspartate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20542775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![L-Histidine, N-[(1,1-dimethylethoxy)carbonyl]-1-(phenylmethyl)-](/img/structure/B558302.png)
